Tetramethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
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Overview
Description
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C18H24Cl4N2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of two o-chlorobenzyl groups attached to a tetramethylenediamine backbone, and it exists as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of tetramethylenediamine with o-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The o-chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hexamethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride
- N,N’-Bis(o-chlorobenzyl)hexamethylenediamine dihydrochloride
Uniqueness
Tetramethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of o-chlorobenzyl groups enhances its reactivity and potential for various applications compared to similar compounds.
Properties
CAS No. |
2056-20-4 |
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Molecular Formula |
C18H24Cl4N2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N,N'-bis[(2-chlorophenyl)methyl]butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C18H22Cl2N2.2ClH/c19-17-9-3-1-7-15(17)13-21-11-5-6-12-22-14-16-8-2-4-10-18(16)20;;/h1-4,7-10,21-22H,5-6,11-14H2;2*1H |
InChI Key |
NTLSVAIWZWNKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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